![molecular formula C18H23F5O B14258682 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene CAS No. 208338-57-2](/img/structure/B14258682.png)
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions. For instance, one method involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent, followed by condensation and cyclization reactions . The reaction conditions are mild, environmentally friendly, and cost-effective, making them suitable for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoquinones, while reduction may produce fluorinated cyclohexyl derivatives .
Aplicaciones Científicas De Investigación
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pharmaceuticals like pantoprazole.
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Utilized in the production of liquid crystals.
Uniqueness
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is unique due to its specific combination of fluorine atoms and cyclohexyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
208338-57-2 |
|---|---|
Fórmula molecular |
C18H23F5O |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
5-[difluoro-(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C18H23F5O/c1-2-3-4-5-12-6-8-13(9-7-12)18(22,23)24-14-10-15(19)17(21)16(20)11-14/h10-13H,2-9H2,1H3 |
Clave InChI |
ALWBMRSWQMGAMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C(OC2=CC(=C(C(=C2)F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


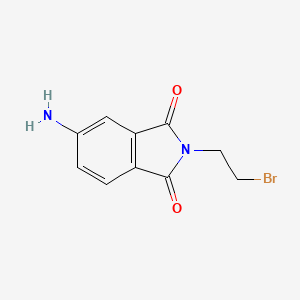
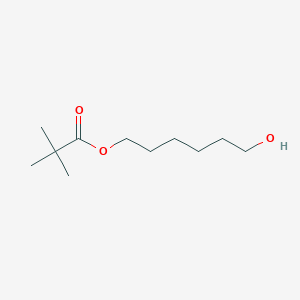
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
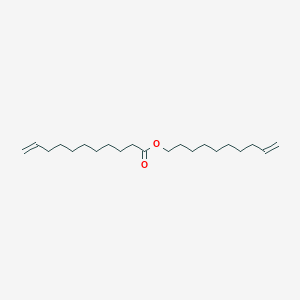
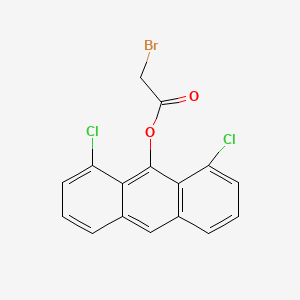
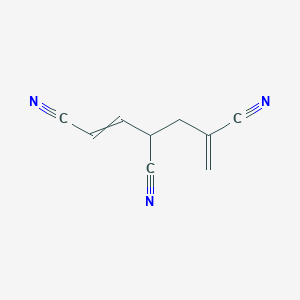
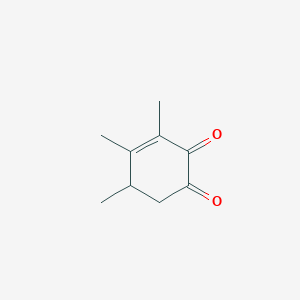
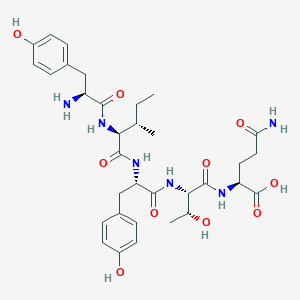
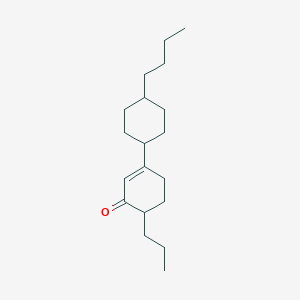
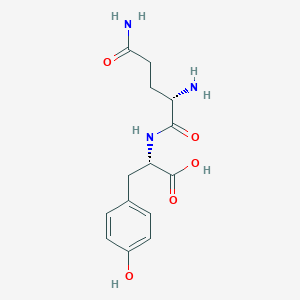
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
